5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is an organic compound with the molecular formula C9H12BrN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Magnesium-Halogen Exchange: This step involves the reaction of 3,5-dibromopyridine with isopropylmagnesium chloride-lithium chloride complex in tetrahydrofuran at -20°C to form the Grignard reagent.
Sulfonylation: The Grignard reagent is then reacted with sulfuryl chloride to introduce the sulfonyl group.
Reaction with tert-Butylamine: Finally, the intermediate product is reacted with tert-butylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow processes are often employed to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(tert-butyl)pyridine: This compound is structurally similar but lacks the sulfonamide group.
5-Bromo-N-(tert-butyl)pyrimidin-2-amine: Another similar compound with a pyrimidine ring instead of a pyridine ring.
5-Bromo-N-tert-butyl-2-nitroaniline: This compound has a nitro group instead of a sulfonamide group.
Uniqueness
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H13BrN2O2S |
---|---|
Molekulargewicht |
293.18 g/mol |
IUPAC-Name |
5-bromo-N-tert-butylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-5-4-7(10)6-11-8/h4-6,12H,1-3H3 |
InChI-Schlüssel |
VTXARGFXHQEHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.